5-Phenyl-1,3-oxazole-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-3H-1,3-oxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGRCDVKEPEXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481520 | |
| Record name | 5-phenyl-1,3-oxazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16172-23-9 | |
| Record name | 5-phenyl-1,3-oxazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-1,3-oxazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 5-Phenyl-1,3-oxazole-2-thiol
The synthesis of the target molecule is predicated on the strategic formation of the five-membered oxazole (B20620) ring. This is typically accomplished by reacting precursors that contain the requisite carbon, nitrogen, oxygen, and sulfur atoms in a configuration that facilitates intramolecular ring closure.
The foundational strategies for synthesizing the this compound ring system involve the cyclization of carefully selected linear precursors. These reactions are designed to form the heterocyclic ring in a single, efficient step.
Condensation reactions are a cornerstone in the synthesis of oxazole derivatives. These reactions typically involve the formation of the oxazole ring by reacting an α-substituted ketone with a suitable nucleophile that provides the remaining atoms for the heterocyclic ring. A common and effective method is the reaction of an α-haloketone, such as 2-bromoacetophenone, with a compound that can provide the N-C=S moiety. While the reaction with thiourea (B124793) often leads to the formation of 2-aminothiazole (B372263) derivatives, the use of related reagents under specific conditions can yield the desired oxazole-2-thiol. ijsrst.com
Another established condensation route involves the reaction of an α-hydroxyketone with a thiocyanate (B1210189) salt. For instance, reacting an appropriate α-hydroxyketone with potassium thiocyanate in the presence of a mineral acid can lead to the formation of the 1,3-oxazole-2-thiol ring system. google.com This method provides a direct pathway to the desired scaffold. A series of 5-phenyl-oxazol-2-one derivatives have been synthesized from α-bromo ketones by condensation with 2,4-thiazolidinedione, followed by intramolecular cyclization. nih.gov Similarly, substituted 4-phenyl-oxazol-2-one derivatives can be obtained from α-hydroxy ketones through condensation with potassium cyanate (B1221674) under acidic conditions. nih.gov
Table 1: Examples of Condensation Reactions for Oxazole Ring Formation
| Precursor 1 | Precursor 2 | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| α-Haloketone | Thiourea/Amide | Base, Heat | 2-Aminooxazole/2-Substituted Oxazole | ijpsonline.com |
| α-Hydroxyketone | Potassium Thiocyanate | Mineral Acid | 1,3-Oxazole-2-thiol | google.com |
| α-Bromo Ketone | 2,4-Thiazolidinedione | Base (LiOH or t-BuOK) | 5-Phenyl-oxazol-2-one | nih.gov |
| Glycolaldehyde Dimer | Thiocyanate | Mineral Acid, C3-4 Alcohol | 1,3-Oxazole-2-thiol | google.com |
The reaction involving acid hydrazides and carbon disulfide in an alkaline medium is a well-documented and highly efficient method for synthesizing five-membered heterocyclic rings containing nitrogen and sulfur. However, it is critical to note that when benzohydrazide (B10538) (the hydrazide derived from benzoic acid) is used as the precursor, this reaction overwhelmingly and reliably leads to the formation of the isomeric compound, 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) , not this compound. nih.govresearchgate.netresearchgate.net The cyclization mechanism favors the formation of the 1,3,4-oxadiazole (B1194373) ring system under these conditions. This process involves the initial formation of a potassium dithiocarbazinate salt, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield the stable 1,3,4-oxadiazole-2-thiol (B52307) ring. researchgate.netijpsonline.comorganic-chemistry.org
Recent advancements in synthetic organic chemistry have introduced more efficient, rapid, and environmentally benign methods for the construction of heterocyclic compounds, including oxazole derivatives. These modern approaches often offer significant advantages over traditional methods in terms of reaction times, yields, and operational simplicity.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently results in higher product yields and purity. rsc.org This technology has been successfully applied to the synthesis of various oxazole derivatives. For example, the reaction of p-substituted 2-bromoacetophenones with urea (B33335) in DMF under microwave irradiation is a known method for producing 2-amino-4-phenyloxazole derivatives. ijpsonline.com Similarly, the van Leusen oxazole synthesis, which reacts aldehydes with tosylmethyl isocyanide (TosMIC), can be efficiently conducted under microwave conditions to yield 5-substituted oxazoles. researchgate.net These methodologies represent clean and economical processes for synthesizing the oxazole core. ijpsonline.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Oxazole Derivatives
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | General Outcome | Reference |
|---|---|---|---|---|
| α-Haloketone + Urea/Thiourea | Several hours | 5-15 minutes | High yield, reduced reaction time | ijpsonline.com |
| Erlenmeyer Synthesis (Azalactones) | Hours | 1-5 minutes | High yield, rapid synthesis | rsc.org |
| van Leusen Oxazole Synthesis | 6-12 hours | 8-10 minutes | Excellent yield, clean reaction | researchgate.net |
The use of catalysts in organic synthesis is a fundamental strategy for enhancing reaction rates, controlling selectivity, and enabling transformations under milder conditions. The synthesis of oxazoles has benefited significantly from the development of various catalytic systems. Transition metals such as copper, palladium, and silver have proven to be particularly effective in catalyzing the cyclization reactions that form the oxazole ring.
Copper-catalyzed tandem oxidative cyclization reactions, for example, provide a highly efficient route to polysubstituted oxazoles from readily available starting materials under mild conditions. Silver-catalyzed tandem condensation reactions have also been employed, offering an economical approach for C(sp2)–sulphoxide bond formation in related benzoxazole (B165842) structures. Palladium catalysts are widely used for direct arylation reactions on the oxazole core, demonstrating the utility of catalysis in the functionalization of these heterocycles. These catalyzed processes often exhibit broad substrate scope and functional group tolerance, making them attractive alternatives to traditional methods.
Table 3: Catalytic Systems for the Synthesis and Functionalization of Oxazoles
| Catalyst | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Copper(II) triflate | Coupling/Cyclization | α-Diazoketones, Amides | 2,4-Disubstituted oxazoles | |
| Silver Acetate (AgOAc) | Tandem Condensation | 2-Aminophenols, Formaldehyde (B43269), Benzenethiols | 2-(Phenylsulphinyl)benzo[d]oxazoles | |
| Palladium (e.g., Pd(PPh3)4) | Direct Arylation | 4-Substituted oxazoles, Aryl bromides | 2,4,5-Trisubstituted oxazoles | ijpsonline.com |
| Iodine | Tandem Oxidative Cyclization | Benzylamines, β-Dicarbonyls | Polysubstituted oxazoles | ijpsonline.com |
Modern Synthetic Approaches for Oxazole Derivatives
Derivatization of the this compound Scaffold
The inherent reactivity of the this compound core allows for a multitude of chemical modifications. These derivatizations are crucial for tuning the molecule's properties for specific applications.
Synthesis of S-Substituted Derivatives
The sulfur atom in the thiol group of this compound serves as a prime site for substitution, leading to a broad class of S-substituted derivatives. A common synthetic strategy involves the reaction of the parent thiol with various alkyl or aryl halides. For instance, the reaction with α,ω-dibromoalkanes in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF) yields S-alkylated products. This method allows for the introduction of a linker, which can then be further functionalized.
Another approach involves the reaction with chloroacetyl chloride, which can mediate a one-pot amination of the thiol via an intramolecular Smiles rearrangement, showcasing the versatility of the scaffold for creating complex molecules. The reaction conditions, including the choice of base and solvent, can significantly influence the outcome, sometimes leading to the formation of disulfide byproducts.
Table 1: Examples of S-Substituted Derivatives of this compound and Related Structures
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| 5-(3,4-methylenedioxyphenyl)-1,3,4-Oxadiazol-2-thiol | R-X (various alkyl halides) | S-substituted derivatives | |
| Benzoxazole-2-thiol | 3-bromopropylamine HBr | Mixture of S-substituted benzoxazole and disulfide | |
| Benzoxazole-2-thiol | Chloroacetyl chloride and various amines | N-substituted 2-aminobenzoxazoles | |
| Benzoxazole-2-thiol | Methyl chloroacetate | 2-(methoxycarbonylmethylthio)benzo[d]oxazole |
Mannich Base Formation
The this compound scaffold readily undergoes the Mannich reaction, a three-component condensation involving formaldehyde and a primary or secondary amine. This reaction typically occurs at the nitrogen atom of the oxazole ring, leading to the formation of N-Mannich bases. The synthesis is generally straightforward, proceeding at room temperature in a solvent like ethanol.
A variety of amines, including aromatic, heteroaromatic, and aliphatic amines, can be utilized, leading to a diverse library of Mannich bases. The choice of amine can influence the reaction's success, with less nucleophilic amines sometimes resulting in lower yields.
Table 2: Synthesis of Mannich Bases from 5-Phenyl-1,3,4-oxadiazole-2-thione
| Substrate | Amine | Product Type | Reference |
|---|---|---|---|
| 5-phenyl-1,3,4-oxadiazole-2-thione | Primary aromatic and heteroaromatic amines | Secondary mono-Mannich bases | |
| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Primary aromatic amines or 1-substituted piperazines | N-Mannich bases | |
| Acetylene ether | Various secondary amines | New Mannich bases |
Quaternary Ammonium (B1175870) Salt Analogues
The introduction of a quaternary ammonium salt (QAS) moiety to the this compound framework has been a key strategy in the development of novel antimicrobial agents. The synthesis of these analogues typically involves a multi-step process. First, the thiol is alkylated with a dihaloalkane, introducing a reactive terminal halide. This intermediate is then reacted with a tertiary amine, such as N-methyldiethanolamine, to form the final quaternary ammonium salt.
The length of the alkyl chain linker and the nature of the substituents on the quaternary nitrogen can be varied to fine-tune the biological activity and physicochemical properties of the resulting compounds.
Table 3: Synthesis of Quaternary Ammonium Salt Analogues
| Heterocyclic Thiol | Key Reagents | Product Type | Reference |
|---|---|---|---|
| 5-phenyl-1,3,4-oxadiazole-2-thiol (and analogues) | α,ω-dibromoalkanes, N-methyldiethanolamine | N,N-bis(2-hydroxyethyl) quaternary ammonium salts |
Analogues with Fused Rings (e.g., Benzoxazole-2-thiol)
Analogues of this compound featuring fused ring systems, such as benzoxazole-2-thiol, represent an important extension of this chemical class. The synthesis of benzoxazole-2-thiol itself can be achieved through several methods. A common approach is the cyclization of 2-aminophenol (B121084) with reagents like carbon disulfide or thiourea. Green chemistry approaches have been developed, utilizing water as a solvent and catalysts like copper sulfate (B86663) or proceeding without a catalyst at elevated temperatures.
Once formed, the benzoxazole-2-thiol scaffold can undergo further derivatization, similar to its phenyl-oxazole counterpart. For example, it can be S-alkylated or used as a building block for more complex heterocyclic systems.
Table 4: Synthesis of Benzoxazole-2-thiol
| Starting Material | Reagent | Conditions | Reference |
|---|---|---|---|
| 2-aminophenol | Carbon disulfide, KOH | - | |
| 2-aminophenol | Thiourea | Heat, no solvent/catalyst | |
| 2-aminophenol | Tetramethylthiuram disulfide (TMTD) | Water | |
| Aromatic amine | Potassium isopropyl xanthate, CuSO4 | Water/glycerol, heat/ultrasound |
Reaction Mechanisms and Pathways
Understanding the underlying reaction mechanisms is fundamental to controlling the synthesis and derivatization of this compound and its analogues.
Nucleophilic Substitution Reactions
The thiol group of this compound is nucleophilic and readily participates in substitution reactions. In its deprotonated thiolate form, it can attack electrophilic centers, such as the carbon atom of an alkyl halide, to form S-substituted derivatives. This is a classic example of an SN2 reaction.
The reactivity of the thiol can be influenced by the electronic nature of the oxazole ring and any substituents present. The desulfurization of thiols for nucleophilic substitution has also been explored, where a phosphine (B1218219)/diiodoethane system can activate the thiol for attack by a wide range of nucleophiles, including amines. This method offers a versatile route to various substituted amines under mild conditions.
The oxazole ring itself can also be subject to nucleophilic attack, particularly at the C2 position, especially after conversion of the thiol to a better leaving group. This reactivity is crucial for introducing a variety of functional groups at this position.
The chemistry of this compound is rich and varied, offering numerous avenues for the synthesis of a diverse range of derivatives. The strategic derivatization of the thiol group and the oxazole ring through S-substitution, Mannich base formation, and the introduction of quaternary ammonium salts has led to compounds with significant potential in various scientific fields. Furthermore, the synthesis of fused-ring analogues like benzoxazole-2-thiol expands the structural diversity and potential applications of this important heterocyclic family. A thorough understanding of the synthetic methodologies and reaction mechanisms is paramount for the continued development of novel and functional molecules based on this versatile scaffold.
Thiol-Thione Tautomerism
The phenomenon of tautomerism involves the migration of a proton, resulting in a dynamic equilibrium between two or more structural isomers. allen.in In the case of this compound, a specific form of this isomerism, known as thiol-thione tautomerism, is observed. This involves the movement of a hydrogen atom between the sulfur and nitrogen atoms within the molecule.
The two resulting tautomeric forms are the thiol form (this compound) and the thione form (5-phenyl-3H-1,3-oxazole-2-thione). nih.govnih.govsemanticscholar.org Theoretical and spectroscopic studies have been conducted to determine the relative stability and predominance of these forms in different states and environments.
Figure 1: Thiol-Thione Tautomeric Equilibrium of this compound
Spectroscopic and Theoretical Analysis
Spectroscopic analysis is a key tool for distinguishing between the thiol and thione tautomers. The infrared (IR) spectrum is particularly informative. The presence of a stretching band for the S-H bond, typically observed in the range of 2500-2600 cm⁻¹, is characteristic of the thiol form. researchgate.net Conversely, the absence of this band and the presence of a strong absorption band for the C=S (thionyl) group around 1145-1258 cm⁻¹ and an N-H stretching band around 3108 cm⁻¹ indicates the predominance of the thione form. researchgate.netresearchgate.netijsr.net
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy in a solvent like DMSO-d₆ can also elucidate the tautomeric structure. A signal in the region of 13.56 ppm is characteristic of the N-H proton in the thione form. researchgate.net Similarly, Carbon-13 NMR (¹³C NMR) is a powerful method to identify the dominant tautomer, with the thione form showing a characteristic signal for the C=S carbon at approximately 176.74 ppm. researchgate.netijsr.net
Theoretical studies, often employing Density Functional Theory (DFT), have been used to investigate the relative stabilities of the tautomers. researchgate.netsioc-journal.cn These calculations consistently indicate that the thione tautomer is generally more stable than the thiol form in both the gas phase and in various solvents. sioc-journal.cn The stability of the thione form is often attributed to favorable intermolecular interactions, such as the formation of hydrogen-bonded centrosymmetric dimers in the solid state. researchgate.net
Table 1: Key Spectroscopic Data for Tautomer Identification
| Spectroscopic Method | Tautomer Form | Characteristic Signal/Band | Approximate Position | Reference |
|---|---|---|---|---|
| Infrared (IR) | Thiol | S-H Stretch | 2500-2600 cm⁻¹ | researchgate.net |
| Thione | N-H Stretch | ~3108 cm⁻¹ | researchgate.net | |
| Thione | C=S Stretch | ~1145 cm⁻¹ | researchgate.net | |
| ¹H NMR | Thione | N-H Proton | ~13.56 ppm (in DMSO-d₆) | researchgate.net |
| ¹³C NMR | Thione | C=S Carbon | ~176.74 ppm (in DMSO-d₆) | researchgate.net |
Influence of Environment
The equilibrium between the thiol and thione forms can be influenced by the surrounding environment, such as the solvent. researchgate.net While the thione form is generally dominant, the polarity of the solvent can affect the equilibrium position. researchgate.netresearchgate.net It has been noted that increased solvent polarity can further favor the thione tautomer, as it is often better solvated than the thiol form. researchgate.netresearchgate.net Furthermore, the presence of molecules like water can facilitate the proton transfer between the tautomers by forming hydrogen-bonded complexes, thereby lowering the activation energy for the conversion. sioc-journal.cnresearchgate.net In the solid state, crystal packing forces and intermolecular hydrogen bonding play a significant role, strongly favoring the thione structure which can form stable dimers. researchgate.net
Spectroscopic Characterization and Structural Elucidation
Advanced Spectroscopic Techniques for Compound Confirmation
The structural integrity of 5-Phenyl-1,3-oxazole-2-thiol is established through a combination of spectroscopic methods that probe different aspects of its molecular structure.
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. It is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. For this compound, both ¹H-NMR and ¹³C-NMR spectroscopy are critical for confirming the presence and connectivity of its constituent atoms. The compound exists in a tautomeric equilibrium between the thiol form (5-phenyl-1,3-oxazol-2-yl)methanethiol and the more stable thione form (5-phenyl-3H-oxazole-2-thione). In solution, the thione form typically predominates.
The ¹H-NMR spectrum provides information about the chemical environment of the hydrogen atoms (protons) in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the proton on the oxazole (B20620) ring, the protons of the phenyl group, and the proton of the N-H group (in the predominant thione tautomer).
Based on data from substituted analogs, the key resonances can be predicted:
Oxazole Proton (H4): A singlet is anticipated for the proton at the 4-position of the oxazole ring. Its chemical shift is expected in the downfield region, likely between δ 7.5 and 8.1 ppm . This significant downfield shift is due to the deshielding effects of the aromatic oxazole ring and the adjacent phenyl group.
Phenyl Protons (Ar-H): The five protons of the phenyl group will appear as a multiplet in the aromatic region, typically between δ 7.3 and 7.8 ppm . The exact splitting pattern will depend on the specific electronic effects and coupling between the ortho, meta, and para protons.
NH Proton: The proton attached to the nitrogen atom in the thione tautomer is expected to appear as a broad singlet at a very downfield chemical shift, predicted to be in the range of δ 13.0 to 13.5 ppm . This is characteristic of an acidic proton in such a heterocyclic system.
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | 7.3 - 7.8 | Multiplet |
| Oxazole-H4 | 7.5 - 8.1 | Singlet |
The ¹³C-NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would be characterized by signals for the two carbons of the oxazole ring, the six carbons of the phenyl ring, and the distinctive thione carbon.
Key predicted resonances include:
Thione Carbon (C2): The most downfield signal in the spectrum is attributed to the C=S carbon of the thione tautomer. This carbon is highly deshielded and is expected to resonate at approximately δ 176 to 178 ppm .
Oxazole Carbons (C4, C5): The two carbons of the oxazole ring are expected to appear in the aromatic region. C5, attached to the phenyl group, would likely resonate between δ 143 and 147 ppm , while C4 would appear further upfield, around δ 114 to 116 ppm .
Phenyl Carbons (Ar-C): The carbons of the phenyl ring will produce a set of signals between δ 123 and 131 ppm . The number of distinct signals will depend on the magnetic equivalence of the carbons. Typically, four signals are expected: one for the ipso-carbon (attached to the oxazole ring), one for the para-carbon, and two for the two pairs of ortho and meta carbons.
Table 2: Predicted ¹³C-NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl-C | 123 - 131 |
| Oxazole-C4 | 114 - 116 |
| Oxazole-C5 | 143 - 147 |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to display several characteristic absorption bands:
N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ would confirm the presence of the N-H group of the thione tautomer.
C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the phenyl and oxazole rings.
C=N Stretch: The stretching vibration of the carbon-nitrogen double bond within the oxazole ring is expected to appear in the range of 1600-1650 cm⁻¹ .
C=C Stretch (Aromatic): Multiple sharp bands between 1450 and 1600 cm⁻¹ correspond to the C=C stretching vibrations within the phenyl ring.
C=S Stretch (Thione): A moderately strong band in the region of 1250-1270 cm⁻¹ would be indicative of the thione (C=S) functional group.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3100 - 3300 |
| Aromatic C-H | Stretch | > 3000 |
| C=N (Oxazole) | Stretch | 1600 - 1650 |
| Aromatic C=C | Stretch | 1450 - 1600 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. Molecules with conjugated systems, such as this compound, typically exhibit strong UV absorption. The spectrum is expected to show absorption maxima (λ_max) corresponding to π → π* transitions within the conjugated system formed by the phenyl and oxazole rings.
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. For this compound (C₉H₇NOS), the high-resolution mass spectrum would show a molecular ion peak ([M+H]⁺) at an m/z value corresponding to its exact molecular weight (177.0248 g/mol ).
The fragmentation pattern observed in the mass spectrum provides additional structural information. Common fragmentation pathways for such heterocyclic systems may involve the loss of small, stable molecules like carbon monoxide (CO), hydrogen cyanide (HCN), or the cleavage of the phenyl group.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted Mass-to-Charge Ratio (m/z) |
|---|---|
| [M]⁺ | 177.0243 |
| [M+H]⁺ | 178.0321 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Complementary Analytical Methods
Beyond primary spectroscopic analysis, several other analytical methods are crucial for the comprehensive characterization of this compound. These methods validate the empirical formula, quantify the purity of the final product, and track the progression of the chemical synthesis.
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis is critical for confirming that the empirical formula of the synthesized molecule matches its theoretical composition. For this compound, with the molecular formula C₉H₇NOS, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, oxygen, and sulfur.
The experimental results, obtained from a CHNS analyzer, are then compared against these theoretical values. A close correlation between the found and calculated percentages, typically within a ±0.4% margin, provides strong evidence for the compound's elemental integrity and supports the structural data obtained from other spectroscopic methods.
Table 1: Theoretical Elemental Composition of this compound
Element Symbol Atomic Weight (g/mol) Count Total Mass (g/mol) Mass Percentage (%) Carbon C 12.011 9 108.099 60.98% Hydrogen H 1.008 7 7.056 3.98% Nitrogen N 14.007 1 14.007 7.91% Oxygen O 15.999 1 15.999 9.03% Sulfur S 32.06 1 32.060 18.09% Total Molecular Weight 177.221 100.00%
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of a synthesized compound. By separating the compound from any unreacted starting materials, byproducts, or other impurities, HPLC can provide a quantitative measure of its purity, often expressed as a percentage of the total peak area in the chromatogram.
Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of moderately polar organic compounds like oxazole derivatives jlu.edu.cn. In a typical setup, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase. The components of the sample are separated based on their differential partitioning between the two phases. A pure sample of this compound would ideally produce a single, sharp peak at a characteristic retention time under specific chromatographic conditions. The presence of additional peaks would indicate impurities.
Table 2: Representative RP-HPLC Conditions for Purity Analysis of Oxazole Derivatives
Parameter Description Instrument High-Performance Liquid Chromatography System Column C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 150 mm Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) Flow Rate 1.0 mL/min Detection UV-Vis Detector at 254 nm Temperature Ambient (approx. 25 °C) Injection Volume 10 µL
Thin Layer Chromatography (TLC) is a rapid, simple, and effective method used to monitor the progress of a chemical reaction. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product over time.
For the synthesis of this compound, TLC would be performed by spotting a small amount of the reaction mixture onto a silica gel plate (the stationary phase). The plate is then developed in a sealed chamber containing an appropriate solvent system (the mobile phase). The separated spots are visualized, typically under UV light. By comparing the spots of the reaction mixture to those of the starting materials, a chemist can determine when the reaction is complete. The product, this compound, will have a distinct Retention Factor (Rƒ) value, which is dependent on the solvent system used.
Table 3: Typical TLC System for Monitoring Heterocyclic Compound Synthesis
Parameter Description Stationary Phase Silica Gel 60 F₂₅₄ pre-coated aluminum plates Mobile Phase Ethyl Acetate / n-Hexane mixture (e.g., 3:7 v/v) Visualization UV light at 254 nm Chamber Saturated developing chamber
Compound Index
Table 4: List of Chemical Compounds Mentioned
Biological Activities and Mechanistic Investigations
Antimicrobial Properties
Derivatives of 5-Phenyl-1,3-oxazole-2-thiol have demonstrated notable antimicrobial effects. nih.govnih.govtandfonline.comdoaj.orgconsensus.appresearchgate.netresearchgate.netresearchgate.net These compounds, often synthesized as part of larger molecular structures like quaternary ammonium (B1175870) salts, exhibit a broad spectrum of activity against common pathogens. nih.govnih.govtandfonline.comdoaj.orgconsensus.appresearchgate.net
Antibacterial Activity
The antibacterial potential of this compound derivatives has been extensively evaluated against a panel of both Gram-positive and Gram-negative bacteria. nih.govtandfonline.comresearchgate.netresearchgate.netresearchgate.netmdpi.com
Research has consistently shown the effectiveness of these compounds against various Gram-positive bacteria, including notorious pathogens like Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecium. nih.govtandfonline.comresearchgate.netmdpi.com For instance, certain quaternary ammonium salts incorporating the 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) moiety have displayed potent activity against S. aureus and B. subtilis. nih.govresearchgate.netresearchgate.netresearchgate.nettandfonline.com
One study highlighted a derivative, compound 7d , which bears a 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol (B187931) substituent, as having particularly strong antibacterial effects against S. aureus, with a Minimum Inhibitory Concentration (MIC) of approximately 6.25 μg/mL. tandfonline.com Another investigation into indole (B1671886) derivatives containing a 1,3,4-oxadiazole (B1194373) ring found that compound 10l exhibited remarkable activity against S. aureus, with a low MIC value of 2 μg/mL. academie-sciences.fr Similarly, S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496) have also shown activity against B. subtilis. researchgate.net
The following table summarizes the antibacterial activity of selected this compound derivatives against Gram-positive bacteria.
| Compound/Derivative | Bacterial Strain | Activity | Reference |
| 5-phenyl-1,3,4-oxadiazole-2-thiol quaternary ammonium salts | Staphylococcus aureus | Potent | nih.govtandfonline.com |
| 5-phenyl-1,3,4-oxadiazole-2-thiol quaternary ammonium salts | Bacillus subtilis | Good | researchgate.netresearchgate.netresearchgate.net |
| Compound 7d (a POTB-substituted QAS) | Staphylococcus aureus | MIC ≈ 6.25 μg/mL | tandfonline.com |
| Compound 10l (an indole derivative) | Staphylococcus aureus | MIC = 2 μg/mL | academie-sciences.fr |
| S-substituted 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol | Bacillus subtilis | Active | researchgate.net |
| 2-aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione 4b | Bacillus subtilis, Staphylococcus aureus | MIC = 62.5 µg/mL | mdpi.com |
| N-acyl-α-amino acid 2 and 1,3-oxazol-5(4H)-one 3 | Enterococcus faecium | Antibiofilm effects (MBEC = 15.6 µg/mL) | mdpi.com |
The antibacterial spectrum of this compound derivatives also extends to Gram-negative bacteria. researchgate.net Studies have documented their inhibitory effects against organisms such as Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Shigella sonnei, and Salmonella typhi. nih.govresearchgate.nettandfonline.comd-nb.info
Quaternary ammonium salts containing the 5-phenyl-1,3,4-oxadiazole-2-thiol (POT) fragment have shown efficacy against E. coli, P. aeruginosa, and Proteus vulgaris. nih.govtandfonline.com Specifically, compound 7d demonstrated an MIC of approximately 12.5 μg/mL against E. coli and 25 μg/mL against P. aeruginosa and Proteus vulgaris. tandfonline.com Furthermore, S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol have been found to be active against Shigella sonnei, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. researchgate.net Research on new 2-amino-1,3,4-oxadiazole derivatives has also revealed significant anti-Salmonella typhi activity for several synthesized compounds. d-nb.info
The inhibitory activities of these compounds against Gram-negative bacteria are presented in the table below.
| Compound/Derivative | Bacterial Strain | Activity | Reference |
| 5-phenyl-1,3,4-oxadiazole-2-thiol quaternary ammonium salts | Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris | Active | nih.govtandfonline.com |
| Compound 7d (a POTB-substituted QAS) | Escherichia coli | MIC ≈ 12.5 μg/mL | tandfonline.com |
| Compound 7d (a POTB-substituted QAS) | Pseudomonas aeruginosa, Proteus vulgaris | MIC ≈ 25 μg/mL | tandfonline.com |
| S-substituted 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol | Shigella sonnei, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi | Active | researchgate.net |
| 2-amino-1,3,4-oxadiazole derivatives | Salmonella typhi | Significant activity | d-nb.info |
Antifungal Activity
In addition to their antibacterial properties, this compound and its analogs have been investigated for their potential as antifungal agents. nih.govnih.govtandfonline.comresearchgate.netresearchgate.netresearchgate.net
These compounds have demonstrated inhibitory activity against a range of fungal strains, including clinically relevant yeasts like Candida albicans and Candida krusei, as well as molds such as Aspergillus niger. nih.govresearchgate.netresearchgate.net Furthermore, their efficacy has been tested against plant pathogenic fungi like Cytospora mandshurica and Physalospora piricola. nih.govresearchgate.net
Quaternary ammonium salts derived from 5-phenyl-1,3,4-oxadiazole-2-thiol have shown potent antifungal effects against Candida albicans, Cytospora mandshurica, Physalospora piricola, and Aspergillus niger. nih.govnih.govtandfonline.com One study reported that the parent compound, 5-phenyl-1,3,4-oxadiazole-2-thiol, was screened for its activity against Candida albicans, Aspergillus niger, and Candida krusei. researchgate.netresearchgate.net Additionally, certain pyridazine (B1198779) derivatives incorporating the 5-phenyl-1,3,4-oxadiazole moiety displayed good antifungal activities against Cytospora mandshurica. mdpi.com
The table below outlines the antifungal activity of these compounds.
| Compound/Derivative | Fungal Strain | Activity | Reference |
| 5-phenyl-1,3,4-oxadiazole-2-thiol | Candida albicans, Aspergillus niger, Candida krusei | Screened for activity | researchgate.netresearchgate.net |
| 5-phenyl-1,3,4-oxadiazole-2-thiol quaternary ammonium salts | Candida albicans, Cytospora mandshurica, Physalospora piricola, Aspergillus niger | Potent | nih.govnih.govtandfonline.com |
| Pyridazine derivatives with 5-phenyl-1,3,4-oxadiazole | Cytospora mandshurica | Good | mdpi.com |
Mechanisms of Antimicrobial Action
The precise mechanisms by which this compound and its derivatives exert their antimicrobial effects are still under investigation, but several hypotheses have been proposed. For certain quaternary ammonium salt derivatives, it is suggested that the antibacterial mechanism involves the compound fixing onto the bacterial cell wall surface, leading to puncture and subsequent release of the cytoplasm. nih.govnih.govtandfonline.com This disruption of the cell membrane integrity is a common mode of action for many antimicrobial agents.
Furthermore, the 1,3,4-oxadiazole ring, a key structural feature, is known to be a bioisostere of carboxylic acid moieties, which can allow it to interact with various biological targets. researchgate.net The presence of a thiol group also offers a potential site for covalent bond formation with proteins, which could disrupt their function. Additionally, the oxadiazole ring itself may interact with nucleic acids and enzymes, contributing to the observed biological effects. The lipophilicity conferred by the phenyl group can enhance the penetration of these compounds through microbial cell membranes, allowing them to reach their intracellular targets more effectively.
Interaction with Cell Wall and Membrane Integrity
While direct studies on this compound are limited, research on its close structural analogs, specifically quaternary ammonium salts (QAS) derived from 5-phenyl-1,3,4-oxadiazole-2-thiol, provides insights into the potential antimicrobial mechanism. These derivatives have been shown to interact with the bacterial cell envelope, leading to a loss of structural integrity.
Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) studies on E. coli treated with these QAS derivatives revealed that the compounds adhere to the membrane surfaces. nih.gov This adhesion is believed to disrupt the formation of peptidoglycan, a critical component of the bacterial cell wall. nih.gov The ultimate consequence of this interaction is the puncturing of the cell wall, resulting in the release of the bacterial cytoplasm and subsequent cell death. nih.govnih.govdoaj.orgtandfonline.com This mechanism of action, targeting the cell membrane, is a hallmark of the antimicrobial activity of these related oxadiazole derivatives. nih.govnih.gov
Inhibition of Microbial Growth
Derivatives of 5-phenyl-1,3,4-oxadiazole-2-thiol have demonstrated potent inhibition of a broad spectrum of microbial pathogens. nih.govtandfonline.com Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. nih.gov
For instance, novel quaternary ammonium salts incorporating the 5-phenyl-1,3,4-oxadiazole-2-thiol moiety have been synthesized and evaluated for their antimicrobial activity. nih.govtandfonline.com Certain derivatives displayed potent effects against common pathogens including Staphylococcus aureus, α-hemolytic streptococcus, β-hemolytic streptococcus, Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, and Candida albicans. nih.gov The antimicrobial efficacy of these compounds underscores the potential of the oxadiazole-thiol scaffold in the development of new antimicrobial agents. uobaghdad.edu.iq
Anticancer Potential
The anticancer properties of oxazole (B20620) and oxadiazole derivatives have been extensively investigated, with a focus on their cytotoxic effects on various human cancer cell lines and the relationship between their chemical structure and anticancer efficacy.
Cytotoxicity Studies on Human Cell Lines (e.g., HaCat, LO2, MCF-7)
Derivatives of 5-phenyl-1,3,4-oxadiazole-2-thiol and other related structures have been tested for their cytotoxic activity against a panel of human cell lines, including the human keratinocyte line (HaCaT), human normal liver cell line (LO2), and the human breast cancer cell line (MCF-7). nih.govnih.govmdpi.comtjnpr.org
In one study, novel quaternary ammonium salts containing the 5-phenyl-1,3,4-oxadiazole-2-thiol (POT) moiety were synthesized and evaluated for their cytotoxicity. nih.govtandfonline.com Several of these compounds exhibited relatively low cytotoxicity against HaCaT and LO2 cell lines, suggesting a degree of selectivity towards microbial cells over certain human cell lines. nih.govdoaj.orgtandfonline.com
Furthermore, the anticancer activity of various 1,3,4-oxadiazole derivatives has been assessed against the MCF-7 breast cancer cell line. nih.govnih.gov For example, a series of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554) derivatives were synthesized and showed antiproliferative activities against MCF-7 cells. nih.gov Another study on novel 5-pyridyl-1,3,4-oxadiazole derivatives also demonstrated potent cytotoxic activity against the MCF-7 cell line. nih.gov
Table 1: Cytotoxicity of Selected Oxadiazole Derivatives
| Compound Type | Cell Line | Activity | Reference |
| 5-Phenyl-1,3,4-oxadiazole-2-thiol QAS derivatives | HaCaT, LO2 | Low cytotoxicity | nih.govdoaj.orgtandfonline.com |
| 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives | MCF-7 | Antiproliferative activity | nih.gov |
| 5-Pyridyl-1,3,4-oxadiazole derivatives | MCF-7 | Potent cytotoxic activity | nih.gov |
Structure-Activity Relationships for Anticancer Efficacy
The relationship between the chemical structure of oxazole and oxadiazole derivatives and their anticancer activity has been a key area of investigation. Studies have aimed to identify the structural features that contribute to enhanced cytotoxicity and selectivity.
For a series of 5-phenyloxazole-2-carboxylic acid derivatives, which are structurally related to this compound, N,5-diphenyloxazole-2-carboxamides showed improved cytotoxicity compared to the reference compound ABT751. nih.gov This suggests that the presence and substitution pattern of the phenyl rings are crucial for the observed anticancer activity. nih.gov
In studies of 5-pyridyl-1,3,4-oxadiazole derivatives, the nature and position of substituents on the pyridyl and phenyl rings were found to significantly influence their cytotoxic effects against the MCF-7 breast cancer cell line. nih.gov Molecular docking studies have often been employed to understand how these structural variations affect the binding of the compounds to their biological targets. nih.govnih.gov For instance, research on 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives utilized molecular docking to explore their interaction with the estrogen receptor, providing insights for further drug design. nih.gov The lipophilicity and the presence of specific functional groups, such as urea (B33335) moieties with electron-donating groups, have also been identified as important factors for enhancing the cytotoxicity of 1,3,4-oxadiazole derivatives. sci-hub.se
Other Reported Biological Activities of Oxazole and Oxadiazole Derivatives
Beyond their antimicrobial and anticancer potential, oxazole and oxadiazole derivatives have been explored for other biological applications, including anthelmintic activity.
Anthelmintic Activity
Several studies have highlighted the potential of oxazole and oxadiazole derivatives as anthelmintic agents. researchgate.netresearchgate.netresearchgate.net For example, novel 5-nitro-1,3-benzoxazole derivatives synthesized from 5-nitro-1,3-benzoxazole-2-thiol have demonstrated potent in vitro anthelmintic activity. researchgate.net Molecular docking studies of these compounds suggest that their mechanism of action may involve the inhibition of β-tubulin, a critical protein in parasites. researchgate.net
Furthermore, various synthesized oxadiazole derivatives incorporated with imidazole (B134444) and pyrazole (B372694) have been screened for their anthelmintic activity against Pheretima posthuma. researchgate.net The broad spectrum of biological activities reported for oxazole and oxadiazole scaffolds continues to make them attractive structures for the development of new therapeutic agents. researchgate.net
Antiprotozoal Activity
Derivatives of oxazole and the related 1,3,4-oxadiazole scaffold have demonstrated notable activity against various protozoan parasites. These compounds are being investigated as potential new therapeutic agents for diseases like leishmaniasis, Chagas disease, and giardiasis.
Research into gold(I) complexes incorporating 5-phenyl-1,3,4-oxadiazole-2-thione and phosphine (B1218219) ligands has revealed significant antileishmanial properties. nih.gov These novel metal-based compounds were tested against Leishmania infantum intracellular amastigotes, the causative agent of visceral leishmaniasis. All the synthesized gold(I) complexes were active, with IC₅₀ values (the concentration required to inhibit 50% of the parasite's growth) ranging from 0.9 to 4.2 μM. nih.gov One particular triethylphosphine (B1216732) gold(I) derivative, compound (6-A), was identified as a promising antileishmanial lead. nih.gov The mechanism of action for these gold(I) complexes is thought to be linked to their potential to overcome drug resistance mechanisms, as some derivatives showed activity against antimony-resistant L. guyanensis. nih.gov
In a different study, oxazole derivatives were synthesized under microwave irradiation and tested in vitro for their activity against Giardia lamblia and Trichomonas vaginalis. ijpsonline.com This highlights the broader potential of the oxazole core in developing treatments for various protozoal infections. ijpsonline.com Further research has explored other related heterocyclic structures. For instance, new 3-pyridyl-1,3-thiazole derivatives have shown potent trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with some compounds being more potent than the standard drug, benznidazole. mdpi.com Similarly, benzoxazole (B165842) derivatives have also been developed and identified as potential antiprotozoal agents. mdpi.com
Table 1: Antileishmanial Activity of Gold(I) Complexes with 5-Phenyl-1,3,4-oxadiazole-2-thione Ligands
| Compound Type | Target Organism | Activity Range (IC₅₀) | Most Promising Compound | Reference |
|---|---|---|---|---|
| Gold(I) phosphine complexes | Leishmania infantum (amastigotes) | 0.9 - 4.2 μM | Compound (6-A) | nih.gov |
Anticonvulsant Activity
The 1,3,4-oxadiazole nucleus is a key feature in a variety of compounds investigated for anticonvulsant properties. ptfarm.pl Derivatives of 2,5-disubstituted 1,3,4-oxadiazoles have been a particular focus of research, showing a wide spectrum of pharmacological activities, including protection against seizures. ptfarm.plresearchgate.net
In one study, a series of 2-(substituted phenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazoles were synthesized and evaluated for their ability to protect against convulsions induced by a supramaximal electroshock test in mice. ptfarm.pl The results indicated that compounds featuring an electron-withdrawing substituent, specifically a chloro group, on the phenyl ring exhibited excellent anticonvulsant activity. ptfarm.pl The compound 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole was highlighted as a particularly promising agent in the series. ptfarm.pl
Another line of research focused on 5-phenyl- rdd.edu.iquobaghdad.edu.iqnih.govtriazolo[4,3-c]quinazolin-3-amine derivatives, which were assessed using the maximal electroshock seizure (MES) test. nih.gov The most effective compound from this series, designated 8h, demonstrated a median effective dose (ED₅₀) of 27.4 mg/kg, which was significantly more potent than the established antiepileptic drug valproate (ED₅₀ of 272 mg/kg) in the same test. nih.gov This compound's activity against seizures induced by pentylenetetrazole and thiosemicarbazide (B42300) suggests that its anticonvulsant effects may be mediated through the GABAergic system. nih.gov
Further studies on other 1,3,4-oxadiazole analogues have shown that the introduction of strong electron-donating groups (like methoxy, amino, hydroxyl) or weak electron-withdrawing halogens on a phenyl ring attached to the oxadiazole core can enhance anticonvulsant activity. researchgate.net
Table 2: Anticonvulsant Activity of Selected Heterocyclic Derivatives
| Compound Series | Test Model | Key Finding | Most Potent Compound Example | Reference |
|---|---|---|---|---|
| 2-(substituted phenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazoles | Maximal Electroshock | Electron-withdrawing groups enhance activity. | 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole | ptfarm.pl |
| 5-phenyl- rdd.edu.iquobaghdad.edu.iqnih.govtriazolo[4,3-c]quinazolin-3-amines | Maximal Electroshock | Superior potency compared to valproate. | Compound 8h (ED₅₀ = 27.4 mg/kg) | nih.gov |
| 2,5-disubstituted 1,3,4-oxadiazoles | Minimal Electroshock & s.c. Pentylenetetrazole | Electron-donating or halogen groups improve activity. | N/A | researchgate.net |
Anti-inflammatory and Analgesic Effects
Compounds featuring oxazole and 1,3,4-oxadiazole rings have been widely recognized for their anti-inflammatory and analgesic potential. rdd.edu.iqresearchgate.netmdpi.com These heterocyclic cores serve as scaffolds for designing novel non-steroidal anti-inflammatory agents.
A study focused on new thiazole/oxazole substituted benzothiazole (B30560) derivatives reported significant anti-inflammatory and analgesic actions in animal models. nih.gov The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats. One of the synthesized compounds, 4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo[d]thiazol-2-yl)methylene)thiazol-2-amine (3c), was found to be more active than the reference drug at the same dose. nih.gov
In another research effort, 1,3,4-oxadiazole derivatives were synthesized by incorporating a flurbiprofen (B1673479) moiety, a known anti-inflammatory drug. nih.gov The anti-inflammatory potential was evaluated using the carrageenan-induced hind paw edema model. The derivative designated Ox-6f produced a 79.83% reduction in edema volume, a result comparable to the standard drug ibuprofen, which caused an 84.31% reduction. nih.gov Molecular docking studies suggested that these compounds bind effectively to the COX-2 enzyme, and the planar, aromatic nature of the oxadiazole ring may help provide the correct orientation for this binding, which is key to reducing inflammation. nih.gov The most potent derivatives in this series often contained an anilide moiety and a chloro-substituted phenyl ring. nih.gov
Furthermore, a series of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives also demonstrated anti-inflammatory effects in vivo, with activity ranging from approximately 33% to 62% inhibition of paw swelling. mdpi.com
Table 3: Anti-inflammatory Activity of Oxazole/Oxadiazole Derivatives
| Compound Series | Test Model | Key Finding | Most Active Compound Example | Reference |
|---|---|---|---|---|
| Thiazole/Oxazole substituted benzothiazoles | Carrageenan-induced paw edema | More active than reference drug. | Compound 3c | nih.gov |
| Flurbiprofen-based 1,3,4-oxadiazoles | Carrageenan-induced paw edema | Activity comparable to ibuprofen; strong COX-2 binding. | Compound Ox-6f (79.83% edema reduction) | nih.gov |
| 2-Propan-3-one-5-phenyl-1,3,4-oxadiazoles | Carrageenan-induced paw edema | Moderate to good anti-inflammatory effect. | 33-62% edema inhibition | mdpi.com |
Antioxidant Characteristics
The oxazole and 1,3,4-oxadiazole scaffolds are integral to many compounds exhibiting significant antioxidant properties. These molecules are capable of scavenging free radicals, which are implicated in a wide range of diseases mediated by oxidative stress. rdd.edu.iquobaghdad.edu.iq
A series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives were synthesized and evaluated for their antioxidant activity in vitro. nih.gov The study measured the inhibition of lipid peroxidation and the effects on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme. The compound designated E3 was the most active, inhibiting microsomal EROD activity by 89%, which was superior to the specific inhibitor caffeine (B1668208) (85% inhibition). nih.gov
In another study, novel heterocyclic derivatives of 2-thiol-5-phenyl-1,3,4-oxadiazole were synthesized and their antioxidant potential was examined. rdd.edu.iquobaghdad.edu.iq The synthesized compounds showed varied levels of inhibition against free radicals. Specifically, compounds 10 and 13 were found to be highly effective against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, with activity greater than that of the standard antioxidant Butylated hydroxytoluene (BHT). uobaghdad.edu.iq
Further research into 1,3,4-oxadiazole derivatives incorporating a flurbiprofen moiety also demonstrated comprehensive antioxidant potential. nih.gov Their free radical scavenging activity was assessed through DPPH, hydroxyl (OH), and nitric oxide (NO) assays. The derivative Ox-6f showed promising results, with 80.23% radical scavenging potential in the DPPH assay, approaching the activity of the standard ascorbic acid (87.72%). nih.gov
Table 4: Antioxidant Activity of Oxazole/Oxadiazole Derivatives
| Compound Series | Assay/Test | Key Finding | Most Active Compound Example | Reference |
|---|---|---|---|---|
| 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-ones | EROD Inhibition | Superior inhibition of microsomal EROD activity compared to caffeine. | Compound E3 (89% inhibition) | nih.gov |
| 2-Thiol-5-phenyl-1,3,4-oxadiazole derivatives | DPPH Radical Scavenging | More effective than the standard antioxidant BHT. | Compounds 10 and 13 | uobaghdad.edu.iq |
| Flurbiprofen-based 1,3,4-oxadiazoles | DPPH Radical Scavenging | High radical scavenging potential, comparable to ascorbic acid. | Compound Ox-6f (80.23% scavenging) | nih.gov |
| 1,3-Oxazole derivatives | DPPH & Hydrogen Peroxide Scavenging | Significant scavenging activity against both DPPH and hydrogen peroxide. | Compound A3 | researchgate.net |
Antiviral Activity (e.g., Anti-HIV, Anti-HCV)
The oxazole and 1,3,4-oxadiazole heterocyclic systems are present in numerous compounds with a broad spectrum of biological activities, including antiviral effects. researchgate.netmdpi.com The well-known anti-HIV drug Raltegravir, an integrase inhibitor, notably contains a 1,3,4-oxadiazole moiety, underscoring the importance of this scaffold in antiviral drug design. mdpi.com
A study focused on a novel class of (5-oxazolyl)phenyl amine derivatives evaluated their antiviral activities against the hepatitis C virus (HCV) and coxsackie viruses B3 (CVB3) and B6 (CVB6). nih.gov Several synthesized compounds exhibited potent anti-HCV activity, with IC₅₀ values ranging from 0.28 to 0.92 μM, and showed low cytotoxicity. nih.gov A number of these compounds also displayed strong activity against CVB3 and/or CVB6 at low concentrations (IC₅₀ < 2.0 μM). nih.gov The compounds identified as most active in these assays are undergoing further study. nih.gov
Other research has explored the antiviral potential of 1,3,4-oxadiazole and thiadiazole derivatives against plant viruses. researchgate.net For instance, certain benzothiazole derivatives bearing a 1,3,4-thiadiazole (B1197879) moiety showed good antiviral activities against the tobacco mosaic virus (TMV). researchgate.net These findings suggest that the oxadiazole core can be a versatile template for developing agents against a variety of viral pathogens affecting both humans and plants. researchgate.netmdpi.com
Table 5: Antiviral Activity of Oxazole/Oxadiazole Derivatives
| Compound Series | Target Virus | Activity/Key Finding | IC₅₀ Values | Reference |
|---|---|---|---|---|
| (5-Oxazolyl)phenyl amine derivatives | Hepatitis C Virus (HCV) | Potent antiviral activity with low cytotoxicity. | 0.28 - 0.92 μM | nih.gov |
| (5-Oxazolyl)phenyl amine derivatives | Coxsackie Virus B3/B6 (CVB3/CVB6) | Strong antiviral activity at low concentrations. | < 2.0 μM | nih.gov |
| 1,3,4-Oxadiazole-containing drugs | Human Immunodeficiency Virus (HIV) | The established drug Raltegravir contains this moiety and acts as an integrase inhibitor. | N/A | mdpi.com |
| Benzothiazole derivatives with 1,3,4-thiadiazole | Tobacco Mosaic Virus (TMV) | Good antiviral activity against a plant virus. | N/A | researchgate.net |
Computational and Theoretical Studies
Molecular Docking and Binding Affinity Studies
Molecular docking and binding affinity analyses are instrumental in predicting how a ligand such as 5-Phenyl-1,3-oxazole-2-thiol might interact with a biological target. These studies model the intermolecular forces that dictate the stability and specificity of ligand-receptor binding.
The presence of conjugated π-electron systems, such as the phenyl group in this compound, is critical for enhancing the stability of [Pharm-BioM] complexes through π-stacking interactions. bioorganica.com.uanbuv.gov.ua This type of non-covalent interaction is fundamental in molecular recognition, where the aromatic rings of the ligand and a protein residue align face-to-face or face-to-edge. nih.govnih.govacs.org
Quantum chemical calculations have quantified this effect for phenyl-substituted 1,3-oxazoles. Modeling the interaction of a 2,5-diphenyl-1,3-oxazole with a phenylalanine fragment demonstrates an additional stabilization of the complex by 2.5 kcal/mol, attributed directly to the π-stacking mechanism. bioorganica.com.ua This stabilization is crucial for the compound's ability to form stable complexes with protein targets, and these interactions often work in tandem with other forces, like hydrogen bonds, to drive conformational changes required for biological activity. bioorganica.com.uanih.gov
Hydrogen bonds are a cornerstone of molecular recognition, and their analysis is central to understanding ligand binding. acs.org For the 1,3-oxazole scaffold, the lone electron pair on the two-coordinated nitrogen atom is a key hydrogen bond acceptor, promoting the stabilization of the [Pharm-BioM] complex. bioorganica.com.uanbuv.gov.ua
Studies on model systems have shown that the strength and length of the hydrogen bond depend significantly on the chemical nature of both the oxazole (B20620) derivative and the interacting biomolecule fragment. bioorganica.com.ua The binding energy of these hydrogen-bonded complexes has been calculated for a reference oxazole interacting with model bio-fragments (H-X-CH₃). The results indicate that the stabilization energy of the complex decreases in the series where the interacting atom (X) is O > S > NH. bioorganica.com.ua
| Pharmacophore (Pharm) | Biomolecule Fragment (BioM) | Binding Energy (kcal/mol) | H-Bond Length (Å) |
|---|---|---|---|
| 2,5-dimethyl-1,3-oxazole | H-O-CH₃ | -4.4 | 2.029 |
| 2,5-dimethyl-1,3-oxazole | H-S-CH₃ | -2.5 | 2.531 |
| 2,5-dimethyl-1,3-oxazole | H-NH-CH₃ | -2.1 | 2.316 |
Data sourced from a study on substituted 1,3-oxazoles, illustrating the effect of different hydrogen bond donor groups on complex stability. bioorganica.com.ua
Quantum Chemical Calculations
Quantum chemical calculations offer a detailed view of the electronic properties of molecules, providing data that complements experimental findings and explains molecular reactivity and structure.
Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of organic molecules, including oxazole derivatives. irjweb.comsemanticscholar.org For the related compound 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674), DFT calculations using the B3LYP functional with a 6-311+G(d,p) basis set have been employed to analyze its electronic and redox properties. psgcas.ac.inresearchgate.net These studies confirm a planar geometry due to conjugation between the phenyl and oxadiazole-thiol systems. Such calculations are essential for predicting molecular geometry, vibrational frequencies, and electronic spectra, providing a complete assignment of experimental data. researchgate.net The insights gained from DFT help in designing molecules with specific electronic characteristics for various applications. irjweb.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. scielo.org.mx The energy difference between them, known as the HOMO-LUMO gap (Δε), is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. scielo.org.mx
For substituted 1,3-oxazoles, the introduction of phenyl groups significantly influences the energies of the frontier orbitals. bioorganica.com.ua Adding phenyl groups to the oxazole ring leads to a convergence of the HOMO and LUMO levels, thereby decreasing the energy gap. bioorganica.com.ua A phenyl group at position 5 has a more pronounced effect on lowering the gap than one at position 2. bioorganica.com.ua This tuning of the HOMO-LUMO gap is crucial for applications such as dye-sensitized solar cells, where it facilitates efficient electron injection. psgcas.ac.in
| Compound (R2, R5 substituents) | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (Δε) (eV) |
|---|---|---|---|
| Me, Me | -8.822 | 1.137 | 9.958 |
| Ph, Me | -8.307 | 0.386 | 8.694 |
| Me, Ph | -8.228 | 0.049 | 8.277 |
| Ph, Ph | -8.004 | -0.173 | 7.830 |
Data sourced from quantum chemical calculations on substituted 1,3-oxazoles, showing the impact of phenyl substitution on orbital energies. bioorganica.com.ua
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. In the context of this compound and its derivatives, MD simulations provide insights into the stability of these compounds when interacting with biological targets, such as proteins.
For instance, in a study of 2-(p-methylphenyl)-5-(2-substitutedacetamido)benzoxazole derivatives, MD simulations with a duration of 50 nanoseconds were performed to evaluate their interaction with the DNA gyrase enzyme. researchgate.net The stability of the protein-ligand complexes was assessed by calculating the root mean square deviation (RMSD). The average RMSD value for the complexes of the most active compounds (B1, B2, B3, and B4) with the DNA gyrase subunit B protein was found to be approximately 0.15 nm. researchgate.net This low RMSD value indicates that the ligands form stable complexes within the active site of the protein. researchgate.net
Further analysis of the root mean square fluctuation (RMSF) revealed that the ligand-bound DNA gyrase subunit B protein exhibited slightly less fluctuation and was more stable than the unbound protein, particularly in the active site region (residues 45-49). researchgate.net Similarly, MD simulations of 1,3,4-oxadiazole (B1194373) derivatives targeting cyclooxygenase-2 (COX-2) also demonstrated the formation of stable complexes, with minimal fluctuations observed for the most potent compound. nih.gov These simulations are crucial for validating the binding poses predicted by molecular docking and for understanding the dynamic behavior of the ligand-receptor interactions. vietnamjournal.ru
MM/PBSA Analysis for Free Binding Energy
The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used approach to calculate the binding free energy of a ligand to a protein. nih.gov This calculation helps in understanding the affinity and stability of the interaction between a small molecule, like this compound derivatives, and its biological target.
In a study involving formazan (B1609692) derivatives of benzo[d]oxazole-2-thiol, MM/PBSA analysis was employed to determine the binding free energy. vietnamjournal.ru One of the compounds, designated as 4c, exhibited a maximum free binding energy of -58.831 kJ/mol. vietnamjournal.ruresearcher.life This significant negative value suggests a strong and favorable binding interaction with the target protein. researcher.life The MM/PBSA method has proven to be a reliable tool for ranking the binding affinities of different compounds, aiding in the identification of the most promising candidates for further development. nih.gov
The binding free energy is composed of several components, including electrostatic interactions, van der Waals forces, and solvation energies. nih.gov By analyzing these individual contributions, researchers can gain a deeper understanding of the driving forces behind the binding process.
In Silico Toxicity Prediction
In the early stages of drug discovery, it is crucial to assess the potential toxicity of new chemical entities. In silico toxicity prediction methods offer a rapid and cost-effective way to evaluate the toxicological profile of compounds. These computational tools use established knowledge and algorithms to predict various toxicity endpoints.
For derivatives of this compound, in silico predictions of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are often performed. Studies on related oxazole and benzoxazole (B165842) derivatives have shown that these compounds generally exhibit favorable ADME profiles that align with established rules for drug-likeness, such as Lipinski's rule of five. researchgate.netnih.gov
For example, the PubChem database provides aggregated information on the hazards associated with this compound, indicating potential for harm if swallowed, in contact with skin, or inhaled, as well as the potential for skin and eye irritation. nih.gov Computational software can predict these and other toxicities, such as carcinogenicity, mutagenicity, and reproductive toxicity, based on the chemical structure of the compound. These predictions help in prioritizing compounds with a lower likelihood of causing adverse effects for further experimental testing. researchgate.net
Applications in Advanced Materials and Other Fields
Optoelectronic Applications
The inherent electronic properties of the oxazole (B20620) ring system position its derivatives as promising candidates for advanced optoelectronic materials.
Derivatives of oxazole are recognized for their fluorescent capabilities, a property that is foundational for many optoelectronic applications. Compounds containing the phenyl-oxazole moiety are often highly fluorescent. A notable example is 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP), a widely used scintillation fluorescent laser dye known for its high quantum yield. The study of various oxazole derivatives reveals that their absorption and fluorescence spectra are influenced by solvent polarity, typically exhibiting a bathochromic (red) shift in more polar solvents, which is characteristic of a π→π* transition.
While specific photophysical data for 5-Phenyl-1,3-oxazole-2-thiol are not extensively detailed in current literature, the general behavior of related oxazole compounds suggests its potential as a fluorescent material. For instance, benzoxazol-5-yl-alanine derivatives are noted for their long-wavelength absorption and emission bands and high fluorescence quantum yields, making them suitable as fluorescent markers in biological systems. The investigation into the unique photophysical characteristics of this compound could therefore unlock new applications in materials science.
The fluorescence of oxazole derivatives makes them attractive for use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. A study of 5-phenyl-4-tosyloxazole (5POX) highlighted its potential suitability for deep blue OLED applications, a challenging area in display technology. The research demonstrated that the excited state of the molecule has a greater dipole moment than its ground state, indicating an increase in polarity that is beneficial for charge transport in OLED devices. Furthermore, theoretical calculations for some oxazole derivatives suggest they could be excellent electron transport materials, a crucial characteristic for efficient OLEDs.
The thiol group in this compound also introduces the potential for its use in sensors. Thiol-containing compounds can be used as fluorescent probes for detecting metal cations and other analytes. Given these characteristics within the broader oxazole family, this compound stands as a promising candidate for development in OLED and sensor technologies, pending further specific investigation.
Coordination Chemistry
The field of coordination chemistry explores the formation of complexes between metal ions and ligands. The molecular structure of this compound makes it an intriguing candidate for such interactions.
This compound possesses two potential coordination sites: the sulfur atom of the thione group and the nitrogen atom within the oxazole ring. Thione groups are well-known for their ability to coordinate with metal ions due to their special pi-character and electron density. This allows them to form stable metal complexes.
While direct studies on the coordination complexes of this compound are not prominent, extensive research on its isomer, 5-phenyl-1,3,4-oxadiazole-2-thione, provides strong evidence of this potential. This related compound readily forms complexes with a variety of transition metals, including palladium, platinum, and gold. In these complexes, the ligand typically binds to the metal center through the exocyclic sulfur atom. The resulting metal complexes have shown potential in catalysis and as anticancer agents. Given the similar functional groups, it is highly probable that this compound can act as a versatile ligand, forming stable complexes with various metals and opening avenues for new catalytic and medicinal applications.
Role as Building Blocks in Organic Synthesis
Heterocyclic compounds are fundamental building blocks in organic synthesis, enabling the construction of a vast array of complex molecules with diverse functions.
The oxazole ring is a privileged structure in medicinal chemistry and is present in numerous pharmacologically active compounds. This compound serves as a versatile starting material for the synthesis of more elaborate heterocyclic systems. The reactivity of the 2-thiol/thione group allows for a variety of chemical transformations. For example, it can be easily converted into thioether and alkyl sulfonyl groups.
Furthermore, the 2-mercapto-oxazole structure is an attractive intermediate for developing structure-activity relationships in drug discovery programs. A convenient one-pot synthesis of 2-mercapto-oxazoles from β-ketoazide has been developed, highlighting the accessibility and utility of this scaffold. This method avoids the generation of toxic gases and is suitable for large-scale synthesis, making these compounds readily available for further chemical exploration. Through reactions like Friedel–Crafts acylation and Robinson–Gabriel cyclization, the oxazole core can be elaborated into more complex, multi-ring systems, demonstrating the significant potential of this compound as a foundational building block in the synthesis of new materials and therapeutic agents.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-phenyl-3H-1,3-oxazole-2-thione | |
| Molecular Formula | C₉H₇NOS | |
| Molecular Weight | 177.22 g/mol | |
| CAS Number | 16172-23-9 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CNC(=S)O
Design of Novel Functional Materials
There is a lack of specific studies detailing the incorporation of this compound into novel functional materials. The inherent properties of the oxazole ring, such as its aromaticity and potential for electron delocalization, suggest that its derivatives could be investigated for applications in polymers, dyes, or electronic materials. However, specific research dedicated to designing and characterizing functional materials based on this compound is not prominent in the available literature.
Agricultural Applications
The investigation into the agricultural applications of this compound, particularly in the development of new pesticides, is similarly limited.
Future Directions and Research Perspectives
Design and Synthesis of Novel Derivatives with Enhanced Activities
The core structure of 5-Phenyl-1,3-oxazole-2-thiol offers multiple points for chemical modification, enabling the creation of extensive libraries of derivatives with potentially enhanced biological activities. Researchers are actively exploring the optimization of substituents and the development of innovative synthetic methodologies to unlock the full therapeutic potential of this scaffold.
Optimization of Substituents for Improved Biological Profiles
The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the phenyl ring and modifications at the thiol group. The introduction of various functional groups can influence the compound's pharmacokinetic and pharmacodynamic properties, including its solubility, metabolic stability, and target-binding affinity.
For instance, the synthesis of a series of N-acyl-α-amino ketones and 1,3-oxazoles has demonstrated that the introduction of different substituents on the phenyl moiety at position 5 of the 1,3-oxazole nucleus allows for future optimizations to obtain novel antimicrobial agents. Similarly, the development of new benzo[d]oxazole-based derivatives has shown that strategic substitutions can lead to compounds with neuroprotective effects.
The following table summarizes the impact of different substituents on the biological activities of oxazole (B20620) derivatives, based on various research findings.
| Derivative Class | Substituent Modification | Observed Biological Effect | Reference |
| N-Acyl-α-amino Ketones and 1,3-Oxazoles | Varied substituents on the phenyl moiety at position 5 | Potential for novel antimicrobial agents | |
| Benzo[d]oxazole-based Derivatives | Varied substitutions | Neuroprotective effects | |
| 5-Aryl-3-(2-(pyrrolyl)thiophenyl)-1,2,4-oxadiazoles | Hydroxy group modification | Potential antitumor activity | |
| 2,4,5-Trisubstituted Benzamides | Replacement of phenyl ring with pyridine (B92270) | Reduced oxidative metabolism |
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is crucial for generating a diverse range of this compound derivatives. Researchers are exploring novel synthetic strategies to improve yields, reduce reaction times, and allow for greater structural diversity.
One approach involves multistep reaction sequences starting from readily available materials like p-aminobenzoic acid to produce 1,3,4-oxadiazole-2-thiol (B52307) derivatives bearing an azo-moiety. Another effective method involves the condensation of acetanilide (B955) with amides in the presence of a bromine catalyst to yield various oxazole derivatives. These innovative pathways provide access to novel compounds that can be screened for a wide array of biological activities.
In-depth Mechanistic Studies of Biological Actions
Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is paramount for rational drug design. In-depth mechanistic studies are being conducted to identify the specific cellular targets and signaling pathways modulated by these compounds.
For example, novel gold(I) complexes incorporating 5-phenyl-1,3,4-oxadiazole-2-thione have been synthesized and shown to possess significant anticancer and antileishmanial activities. The coordination of the oxadiazole ligand to the gold(I) center occurs through the exocyclic sulfur atom, and these complexes have demonstrated activity in the low micromolar to nanomolar range against various cancer cell lines and Leishmania infantum. Such studies provide valuable insights into the structure-activity relationships and the potential for these compounds to act as therapeutic agents. The oxazole scaffold itself has been recognized for its ability to interact with numerous enzymes and receptors through non-covalent bonds, leading to a wide spectrum of biological actions.
Advanced Computational Modeling and In Silico Screening
In recent years, advanced computational modeling and in silico screening have become indispensable tools in drug discovery. These approaches enable the prediction of the biological activity and pharmacokinetic properties of novel compounds, thereby accelerating the identification of promising drug candidates.
For this compound derivatives, computational methods are being employed to predict their binding affinity to various biological targets. For instance, docking studies on the N-terminal subunit of human Maltase-glucoamylase have been used to evaluate the potential of oxadiazole-thiol derivatives as α-glucosidase inhibitors. In silico studies are also utilized to predict the toxicity and potential mechanisms of action of newly synthesized compounds. These computational predictions, when integrated with experimental data, provide a powerful platform for the rational design of new derivatives with optimized biological profiles.
Exploration of New Applications in Diverse Scientific Fields
While the primary focus of research on this compound has been in medicinal chemistry, its unique chemical properties suggest potential applications in other scientific domains. The versatile nature of the oxadiazole ring allows for a wide range of derivatization strategies, which could lead to materials with novel optical, electronic, or catalytic properties.
The exploration of new applications for these compounds is an emerging area of research. For example, the structural backbone of oxadiazoles (B1248032) is being investigated for its potential use in materials science. The ability to tailor the properties of these compounds through chemical synthesis opens up possibilities for their use in the development of new functional materials. Further research in this area is expected to uncover new and exciting applications for this compound and its derivatives beyond the realm of pharmacology.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 5-phenyl-1,3-oxazole-2-thiol?
The synthesis of this compound derivatives typically involves cyclization and nucleophilic substitution reactions. For example, cyclization of thiourea intermediates with α-haloketones or aldehydes under basic conditions is a standard approach . Catalysts such as Bleaching Earth Clay (pH 12.5) in PEG-400 media have been used to optimize reaction efficiency, achieving yields up to 70% in related thiol-containing heterocycles . Solvent selection (e.g., DMF or ethanol) and temperature control (70–80°C) are critical for minimizing side reactions.
Q. How is the purity and structural integrity of this compound confirmed in synthetic protocols?
Characterization relies on multi-technique validation:
- IR spectroscopy identifies thiol (-SH) stretches near 2550–2650 cm⁻¹ and oxazole ring vibrations .
- ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.5 ppm) and sulfur-linked protons (e.g., δ 10.04 ppm for -SH in DMSO-d₆) .
- Elemental analysis verifies stoichiometry (e.g., C, H, N, S % within ±0.3% of theoretical values) .
- Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., m/z 305 [M+1] for analogous compounds) .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies in spectroscopic data (e.g., NMR chemical shifts) for this compound derivatives?
Contradictions in NMR data often arise from solvent effects, tautomerism, or impurities. To address this:
- Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-dependent shifts .
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Compare experimental data with computational predictions (DFT-calculated chemical shifts) for validation .
- Employ HPLC-MS to isolate and identify minor impurities distorting spectral clarity .
Q. How can computational chemistry aid in predicting the reactivity of the thiol group in this compound?
- DFT calculations (e.g., B3LYP/6-31G*) model thiol deprotonation energies and nucleophilic attack pathways, predicting reactivity toward alkylating agents .
- Molecular docking studies (e.g., AutoDock Vina) simulate interactions with biological targets, such as enzymes with cysteine residues, guiding drug design .
- Crystal structure analysis (e.g., monoclinic P21/c symmetry) provides bond-length data (C-S ≈ 1.75 Å) to infer resonance stabilization of the thiolate form .
Q. What are the challenges in optimizing reaction yields for S-alkylation of this compound?
Key challenges include:
- Competitive oxidation : Thiols oxidize to disulfides; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) mitigate this .
- Regioselectivity : Alkylating agents (e.g., 1-iodobutane) may target oxazole nitrogen. Use bulky bases (e.g., DBU) to deprotonate thiol selectively .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may reduce solubility. Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions .
Methodological Notes
- Synthetic Optimization : Reaction monitoring via TLC or in-situ IR ensures intermediate stability .
- Crystallography : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves structural ambiguities, as demonstrated for fluorophenyl-oxazole analogs .
- Safety : Thiols are malodorous and toxic; handle under fume hoods with PPE (nitrile gloves, lab coats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
